molecular formula C7H6Cl2N2O B1496468 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone CAS No. 43002-22-8

3,5-Dichloro-2-hydroxybenzaldehyde hydrazone

Cat. No.: B1496468
CAS No.: 43002-22-8
M. Wt: 205.04 g/mol
InChI Key: MFGATNXEAQDBJY-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-hydroxybenzaldehyde hydrazone (CAS: 43002-22-8) is a hydrazone derivative synthesized by the condensation of 3,5-dichloro-2-hydroxybenzaldehyde with hydrazine or substituted hydrazides. Its molecular formula is C₇H₆Cl₂N₂O, with a molecular weight of 205.04 g/mol . Key physical properties include a melting point of 149°C, boiling point of 347.1°C, and density of 1.52 g/cm³ .

The compound has been structurally characterized via X-ray crystallography, forming isostructural methanol solvates when reacted with 4-chlorobenzohydrazide. These structures reveal planar configurations stabilized by intramolecular hydrogen bonds (O–H⋯N) and intermolecular interactions with methanol .

Biological Activity

3,5-Dichloro-2-hydroxybenzaldehyde hydrazone is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications in medicine.

This compound is synthesized through the condensation of 3,5-dichloro-2-hydroxybenzaldehyde with hydrazine derivatives. The resulting compound features a hydrazone functional group that is pivotal for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

In Vitro Studies

  • Gram-positive Bacteria : The compound exhibited significant activity against multidrug-resistant strains such as Staphylococcus aureus and Enterococcus faecalis. Notably, derivatives with this structure showed enhanced potency compared to traditional antibiotics like clindamycin .
  • Fungi : It demonstrated promising antifungal activity against Candida auris and Aspergillus fumigatus, with minimum inhibitory concentrations (MIC) reported as low as 16 µg/mL .
PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus8Moderate
Enterococcus faecalis16Moderate
Candida auris16High
Aspergillus fumigatus32Moderate

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has shown efficacy in inhibiting the growth of cancer cell lines such as A549 (human lung cancer) and Hep-G2 (human liver cancer).

The compound appears to induce apoptosis in cancer cells through:

  • Inhibition of Cell Proliferation : Studies indicated that it disrupts the cell cycle and promotes apoptosis .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed, contributing to oxidative stress in cancer cells .

Case Studies

  • Antimicrobial Resistance : A study focusing on the structural modifications of hydrazones found that derivatives of 3,5-dichloro-2-hydroxybenzaldehyde showed improved activity against resistant strains of bacteria and fungi, suggesting that this compound could be a scaffold for developing new antimicrobial agents .
  • Cytotoxicity Testing : In vitro cytotoxicity assays demonstrated that this compound had lower toxicity profiles in normal human cells compared to its efficacy against cancer cells, indicating its potential for therapeutic applications without significant side effects .

Scientific Research Applications

Antifungal Activity

One of the prominent applications of 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone is its antifungal properties. Research has shown that derivatives of this compound exhibit selective inhibition of fungal glucosylceramide synthesis without affecting mammalian cells. For instance, a study demonstrated that certain acylhydrazones based on this compound showed promising antifungal activity against Cryptococcus neoformans and Aspergillus fumigatus, outperforming traditional antifungal agents like fluconazole and voriconazole in terms of efficacy and selectivity .

Case Study: Efficacy Against Fungal Infections

  • Compound Tested : this compound derivatives
  • Target Organisms : C. neoformans, A. fumigatus
  • Results :
    • Improved survival rates in infected mice.
    • High selectivity index (SI > 1000) indicating low toxicity to mammalian cells.
CompoundMIC (μg/mL)Selectivity Index
Compound A0.03>1000
Compound B0.06>1000

Synthesis of Metal Complexes

The compound has been utilized in synthesizing metal complexes, particularly oxovanadium complexes, which have shown antimicrobial activity. The hydrazone acts as a ligand, coordinating with metal ions to form stable complexes that enhance biological activity .

Case Study: Oxovanadium Complexes

  • Metal Ion : Vanadium (V)
  • Synthesis Method : Reaction of hydrazone with vanadium salts.
  • Activity : Exhibited significant antimicrobial properties against various bacterial strains.
ComplexActivityReference
[VIVO] ComplexAntimicrobial
[VVO2] ComplexCatalytic for oxidation reactions

Analytical Applications

This compound serves as a reagent in analytical chemistry for detecting various analytes. Its ability to form colored complexes with metal ions makes it useful for spectrophotometric analysis.

Analytical Properties

  • Colorimetric Detection : Forms colored complexes with transition metals.
  • Application : Used in assays to quantify metal ion concentrations in various samples.

Material Science

In material science, this compound has been explored for its potential as a precursor for the synthesis of polymeric materials and coatings due to its reactive functional groups.

Material Properties

  • Polymer Synthesis : Used as a building block for creating polymer networks.
  • Coating Applications : Potential use in protective coatings due to its chemical stability.

Q & A

Basic Question: What experimental protocols are recommended for optimizing the synthesis of 3,5-Dichloro-2-hydroxybenzaldehyde hydrazone?

Answer:
The synthesis of hydrazones typically involves condensation between a carbonyl compound (e.g., 3,5-Dichloro-2-hydroxybenzaldehyde) and a hydrazide. Key optimization parameters include:

  • Reaction Solvent : Absolute ethanol or methanol is preferred due to their polarity and ability to stabilize intermediates. Methanol was used successfully in analogous hydrazone syntheses (e.g., 4-methoxyaniline condensation) .
  • Catalysis : Glacial acetic acid (5 drops) acts as a mild acid catalyst, accelerating imine bond formation .
  • Reflux Duration : Extended reflux times (4–18 hours) improve yields. For example, 12-hour reflux in methanol produced crystalline hydrazones with 55–65% yields .
  • Workup : Post-reaction, cooling the mixture and precipitating in ice water enhances purity. Stirring for 12 hours at room temperature ensures complete crystallization .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazone Compounds

Substituted Benzylidene Hydrazones

Compounds such as (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) and (2Z)-2-(4-cyanobenzylidene) derivative (11b) () highlight the impact of substituents on properties:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
3,5-Dichloro-2-hydroxybenzaldehyde hydrazone 3,5-Cl, 2-OH C₇H₆Cl₂N₂O 205.04 149 Methanol solvate, planar structure
(11a) 2,4,6-Trimethyl C₂₀H₁₀N₄O₃S 386 243–246 Thiazolo-pyrimidine core, IR/NMR data
(11b) 4-CN C₂₂H₁₇N₃O₃S 403 213–215 Cyano group enhances polarity

Key Observations :

  • The target compound has a simpler structure and lower molecular weight compared to derivatives like 11a and 11b, which incorporate heterocyclic cores (e.g., thiazolo-pyrimidine).
  • Higher melting points in 11a/b (~213–246°C) suggest stronger intermolecular forces (e.g., π-π stacking, hydrogen bonding) compared to the target compound (149°C) .

Halogen-Substituted Analogues

The 3-bromo-5-chloro-2-hydroxybenzaldehyde hydrazone () shares structural similarity but replaces one chlorine atom with bromine. Both compounds form isostructural methanol solvates, but bromine’s larger atomic radius may influence crystal packing and solubility .

Physicochemical and Functional Comparisons

Solubility and Crystallization

  • The target compound’s methanol solvation contrasts with derivatives like naringin-derived hydrazone (2a) (), which showed enhanced solubility in polar solvents due to glycosidic groups.
  • Acetophenone-2,4-dimethylphenyl hydrazone () lacks detailed solubility data but shares synthetic routes involving hydrazine reactions.

Spectroscopic Profiles

  • The target compound’s IR and NMR data align with typical hydrazone features (e.g., N–H stretches at ~3,400 cm⁻¹, C=N peaks in 13C NMR) . Derivatives like 11a/b show additional signals for cyano (2,209 cm⁻¹) and thiazole moieties .

Properties

IUPAC Name

2,4-dichloro-6-methanehydrazonoylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-5-1-4(3-11-10)7(12)6(9)2-5/h1-3,12H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGATNXEAQDBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=NN)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43002-22-8
Record name Benzaldehyde, 3,5-dichloro-2-hydroxy-, hydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43002-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,5-Dichloro-2-hydroxybenzaldehyde hydrazone
3,5-Dichloro-2-hydroxybenzaldehyde hydrazone
3,5-Dichloro-2-hydroxybenzaldehyde hydrazone
3,5-Dichloro-2-hydroxybenzaldehyde hydrazone
3,5-Dichloro-2-hydroxybenzaldehyde hydrazone
3,5-Dichloro-2-hydroxybenzaldehyde hydrazone

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